molecular formula C21H21N3O2S B11273866 N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide

N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B11273866
M. Wt: 379.5 g/mol
InChI Key: AHCWASIQZJUGKU-UHFFFAOYSA-N
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Description

N-(4-{[(3-PHENYLPROPYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a phenylpropyl moiety

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C21H21N3O2S/c25-19(22-13-7-10-16-8-3-1-4-9-16)14-18-15-27-21(23-18)24-20(26)17-11-5-2-6-12-17/h1-6,8-9,11-12,15H,7,10,13-14H2,(H,22,25)(H,23,24,26)

InChI Key

AHCWASIQZJUGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which reacts a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate temperatures and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-PHENYLPROPYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiazole or benzamide rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N-(4-{[(3-PHENYLPROPYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(3-PHENYLPROPYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with molecular targets in biological systems. The thiazole ring and benzamide group can bind to specific enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(3-PHENYLPROPYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

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